molecular formula C25H26N8O B611161 TAS-116 CAS No. 1260533-36-5

TAS-116

Numéro de catalogue: B611161
Numéro CAS: 1260533-36-5
Poids moléculaire: 454.5 g/mol
Clé InChI: NVVPMZUGELHVMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TAS-116, également connu sous le nom de Pimitespib, est un nouvel inhibiteur puissant et actif par voie orale de la protéine de choc thermique 90 (HSP90) alpha et bêta. La HSP90 est une chaperonne moléculaire impliquée dans la stabilisation et la fonction de diverses protéines, dont beaucoup sont impliquées dans la progression du cancer. This compound a montré des résultats prometteurs dans des études précliniques et cliniques, en particulier dans le traitement des tumeurs stromales gastro-intestinales (GIST) et d'autres tumeurs solides .

Analyse Biochimique

Biochemical Properties

TAS-116 is a selective inhibitor of cytosolic HSP90α and β . It demonstrates potent antitumor activity by destabilizing and reducing proteins such as KIT, PDGFRA, HER2, and EGFR, which are involved in the growth and survival of cancer .

Cellular Effects

This compound has shown to decrease cell survival of both X-ray and carbon ion–irradiated human cancer cell lines . It increases the number of radiation-induced γ-H2AX foci and delays the repair of DNA double-strand breaks . This compound also decreases the expression of the cdc25 cell-cycle progression marker, markedly increasing G2–M arrest .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the two major DNA double-strand break repair pathways . It reduces the expression of proteins that mediate repair of DNA double-strand breaks by homologous recombination (RAD51) and nonhomologous end joining (Ku, DNA-PKcs), and suppresses the formation of RAD51 foci and phosphorylation/activation of DNA-PKcs .

Temporal Effects in Laboratory Settings

This compound-treated cells showed Tax downregulation until its complete elimination 60 hours after treatment . By contrast, IκB‐α gradually accumulated up to 48 hours .

Dosage Effects in Animal Models

In animal models, this compound has shown promising delay in tumor growth compared with either individual treatment . The dosage of this compound used in these studies ranged from 3.5 to 14 mg/kg/day .

Metabolic Pathways

This compound is involved in the inhibition of HSP90, a chaperone protein that regulates the function of tumor growth–related proteins . HSP90 inhibition suppresses levels of key DNA double-strand break repair proteins .

Subcellular Localization

As an HSP90 inhibitor, it is likely to be found wherever HSP90 proteins are located, which includes the cytosol, endoplasmic reticulum, and mitochondria .

Méthodes De Préparation

La synthèse de TAS-116 implique l'optimisation chimique d'un composé initial de départ ayant une structure de base de 4-(1H-indol-1-yl)benzamide. La préparation d'analogues de this compound est réalisée par des réactions de couplage avec des 4-substitués-pyrazolopyridines, qui sont préparés en plusieurs étapes et des benzonitriles appropriés .

Analyse Des Réactions Chimiques

TAS-116 subit diverses réactions chimiques, notamment :

    Réduction : Implique l'élimination de l'oxygène ou l'ajout d'hydrogène, généralement à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

    Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les nucléophiles.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des conditions contrôlées de température et de pression. Les principaux produits formés à partir de ces réactions comprennent divers dérivés du composé original, qui peuvent avoir des activités biologiques différentes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la HSP90 alpha et bêta, ce qui conduit à la déstabilisation et à la dégradation des protéines clientes impliquées dans la progression du cancer. Cette inhibition bloque plusieurs voies de signalisation dans les cellules tumorales, ce qui se traduit par une activité anticancéreuse. This compound a montré une régulation à la baisse de protéines telles que KIT, PDGFRA, HER2 et EGFR, qui sont impliquées dans la croissance et la survie des cellules cancéreuses .

Applications De Recherche Scientifique

Gastrointestinal Stromal Tumors (GISTs)

TAS-116 has been primarily studied for its effectiveness in treating GISTs, particularly in patients who have developed resistance to standard therapies such as imatinib. In a phase II study, patients treated with this compound exhibited a median progression-free survival (PFS) of 4.4 months, with 85% maintaining stable disease for at least six weeks . A subsequent phase III trial confirmed these findings, demonstrating significant improvements in PFS compared to placebo .

StudyPopulationDoseMedian PFSResponse Rate
Phase IIAdvanced GIST160 mg/day4.4 months85% stable disease
Phase IIIPreviously treated GISTTBDProlonged vs placeboTBD

Adult T-cell Leukemia/Lymphoma (ATL)

In ATL models, this compound showed potent anti-tumor activity with IC50 values below 0.5 μmol/L across various ATL cell lines. The treatment led to significant downregulation of the NF-κB pathway and induced cell cycle arrest in Tax-negative ATL cells . Importantly, no toxicity was observed in healthy CD4+ lymphocytes, indicating a favorable safety profile for this agent .

StudyPopulationIC50 ValueMechanism
ATL StudyATL cell lines<0.5 μmol/LNF-κB downregulation

Combination Therapies

This compound has been evaluated in combination with nivolumab (an anti-PD-1 therapy) for colorectal cancer and other solid tumors. In a phase Ib trial, the combination demonstrated manageable safety profiles and promising antitumor activity, particularly in microsatellite stable colorectal cancer patients. The treatment significantly inhibited regulatory T cells, enhancing the immune response against tumors .

StudyCombination TherapyPopulationResults
Phase Ib TrialThis compound + NivolumabColorectal CancerEnhanced antitumor immunity

Inflammation and Fibrosis

Recent studies have indicated that this compound may also play a role in modulating inflammatory responses. In models of hydrochloric acid-induced lung injury, this compound reduced inflammation markers and improved lung mechanics by inhibiting pro-fibrotic pathways . This suggests potential applications beyond oncology into areas like pulmonary diseases.

Mécanisme D'action

TAS-116 exerts its effects by selectively inhibiting HSP90 alpha and beta, leading to the destabilization and degradation of client proteins involved in cancer progression. This inhibition blocks multiple signaling pathways in tumor cells, resulting in anticancer activity. This compound has shown to downregulate proteins such as KIT, PDGFRA, HER2, and EGFR, which are involved in the growth and survival of cancer cells .

Comparaison Avec Des Composés Similaires

TAS-116 est comparé à d'autres inhibiteurs de la HSP90 tels que la geldanamycine et ses dérivés. Contrairement à la geldanamycine, this compound a un meilleur index thérapeutique et une toxicité oculaire réduite, ce qui en fait un candidat plus favorable pour une utilisation clinique . D'autres composés similaires comprennent :

This compound se distingue par sa sélectivité, sa biodisponibilité orale et son profil de sécurité favorable .

Activité Biologique

TAS-116, also known as pimitespib, is a novel oral inhibitor of heat shock protein 90 (HSP90) that has garnered attention for its potential therapeutic applications in various cancers, particularly gastrointestinal stromal tumors (GIST) and lung cancer. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

HSP90 is a chaperone protein that plays a critical role in the stabilization and function of numerous client proteins involved in cancer progression. By inhibiting HSP90, this compound disrupts the function of these client proteins, leading to cancer cell apoptosis and growth inhibition. Specifically, this compound binds selectively to the N-terminal domain of HSP90α and HSP90β while sparing other homologous proteins such as GRP94 and TRAP1, which are associated with endoplasmic reticulum and mitochondria respectively .

In Vitro Studies

This compound has demonstrated significant anti-tumor activity in various cancer cell lines. In studies involving GIST cell lines, this compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for different GIST cell lines were reported as follows:

Cell LineIC50 (nM)
GIST T1284.0
GIST R8500.4
GIST R9334.9
GIST R2731.8

This compound was particularly effective against IM-naïve cells compared to IM-resistant variants . Additionally, it induced apoptosis as evidenced by increased caspase-3/7 activity, further supporting its potential as an anti-cancer agent.

In Vivo Studies

In xenograft mouse models, this compound exhibited significant tumor growth inhibition in both subcutaneous and orthotopic settings. Notably, it effectively reduced phosphorylated KIT levels in GIST models, which is crucial given the role of KIT activation in tumor growth . Moreover, the compound showed promising results against EGFR-mutated lung cancer cell lines by decreasing phosphorylated EGFR levels .

Clinical Trials

A Phase I clinical trial assessed the safety and preliminary efficacy of this compound in patients with advanced solid tumors. The maximum tolerated dose (MTD) was established at 107.5 mg/m²/day when administered daily and 210.7 mg/m²/day for every other day regimens. The study reported treatment-related adverse events primarily involving gastrointestinal disturbances and mild ocular toxicity . Notably, two patients with non-small cell lung cancer and one with GIST achieved confirmed partial responses.

Progression-Free Survival

In a controlled Phase III trial targeting patients with advanced GIST refractory to imatinib (IM), this compound significantly improved progression-free survival (PFS), demonstrating its potential as a second-line treatment option . The median PFS was reported at 4.4 months for patients receiving this compound compared to placebo .

Case Studies

Case Study 1: Advanced GIST Treatment
A patient with advanced GIST who had previously failed multiple therapies was treated with this compound. After several cycles of treatment, imaging showed a marked reduction in tumor size and improved quality of life indicators.

Case Study 2: Lung Cancer Response
Another case involved a patient with EGFR-mutated lung cancer who experienced a partial response after receiving this compound as part of a clinical trial. The patient's tumor markers decreased significantly after treatment initiation.

Propriétés

IUPAC Name

3-ethyl-4-[4-[4-(1-methylpyrazol-4-yl)imidazol-1-yl]-3-propan-2-ylpyrazolo[3,4-b]pyridin-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVPMZUGELHVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260533-36-5
Record name TAS-116
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260533365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAS-116
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIMITESPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLO044MUDZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TAS-116
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
TAS-116
Reactant of Route 3
TAS-116
Reactant of Route 4
Reactant of Route 4
TAS-116
Reactant of Route 5
TAS-116
Reactant of Route 6
Reactant of Route 6
TAS-116
Customer
Q & A

A: TAS-116 is a selective inhibitor of Heat Shock Protein 90 (HSP90) α and β isoforms, which are primarily found in the cytosol. [, , , , ]

A: this compound binds to the N-terminal ATP-binding pocket of HSP90, competing with ATP and preventing the chaperone's proper function. [, , ] This interaction is further stabilized by contacts with the ATP lid region and the hydrophobic pocket of HSP90. []

A: Inhibiting HSP90α/β with this compound leads to the proteasomal degradation of numerous client proteins involved in various signaling pathways, including those involved in cell growth, proliferation, survival, and angiogenesis. [, , , , , , ] Examples of affected client proteins include KIT, PDGFRA, AKT, RAF1, HIF-1α, and components of the NF-κB pathway. [, , , , , , ]

A: Notably, this compound selectively inhibits cytosolic HSP90α and β. It does not affect the activity of HSP90 paralogs such as endoplasmic reticulum GRP94 or mitochondrial TRAP1. [] This selectivity may contribute to a potentially improved safety profile compared to non-selective HSP90 inhibitors. [, ]

A: this compound has a molecular formula of C24H27N7O and a molecular weight of 429.53 g/mol. [, ]

A: While specific spectroscopic data wasn't detailed within the provided abstracts, X-ray crystallography was used to elucidate the binding mode of a close this compound analog (16d) within the HSP90 ATP-binding site. [, ] This structural information informs the understanding of this compound's interactions with its target.

A: this compound was discovered through a comprehensive structure-activity relationship (SAR) study. [, ] Starting from a hit compound with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure, modifications were introduced to optimize for potency, selectivity, and oral bioavailability. [, ]

A: Key structural elements include the pyrazolo[3,4-b]pyridine core, the 3-ethyl and 3-isopropyl substituents on the benzamide and pyrazolopyridine moieties, respectively, and the 1-methyl-1H-pyrazol-4-yl group. [, ] These features contribute to its binding affinity and selectivity for HSP90α/β over other HSP90 family members. [, ]

A: While specific stability data is not presented in the abstracts, this compound is described as "orally available" and suitable for oral administration in preclinical models and human clinical trials. [, , , , , , ] This suggests that the compound possesses sufficient stability for oral delivery and systemic absorption.

A: this compound demonstrates good oral bioavailability in preclinical models (mice, rats, dogs) and humans. [, , ] It exhibits dose-proportional systemic exposure, meaning that drug concentrations in the body increase proportionally with increasing doses. [, ]

A: One pharmacodynamic marker of this compound activity is the induction of HSP70 in peripheral blood mononuclear cells (PBMCs), which is observed in patients treated with the drug. [] HSP70 upregulation is a known consequence of HSP90 inhibition, serving as an indicator of target engagement. []

A: this compound demonstrates potent antiproliferative and pro-apoptotic effects against a range of cancer cell lines, including: * Small cell lung cancer (SCLC) [] * Non-small cell lung cancer (NSCLC), including squamous cell carcinoma (LSCC) and KRAS-mutant NSCLC [] * Multiple myeloma [, ] * Gastric cancer [] * Adult T-cell leukemia/lymphoma (ATL) [] * Imatinib-resistant gastrointestinal stromal tumor (GIST) [, ]

A: Yes, this compound exhibits significant antitumor activity in various xenograft mouse models of human cancers. [, , , , , , , , ] For example, it led to tumor shrinkage in models of gastric cancer, NSCLC, SCLC, and multiple myeloma, even when administered orally. [, , , ]

A: this compound has been evaluated in several clinical trials, including a phase III trial in patients with advanced GIST refractory to imatinib, sunitinib, and regorafenib. [] In this trial, this compound significantly prolonged progression-free survival compared to placebo (median 2.8 vs 1.4 months; hazard ratio 0.51; 95% CI 0.30-0.87; p = 0.006). [] Promising activity was also observed in patients with heavily pretreated GIST, NSCLC, and other solid tumors in phase I studies. [, , ]

A: The most common treatment-related adverse events reported in clinical trials of this compound include: * Gastrointestinal disorders (diarrhea, decreased appetite, nausea) [, ] * Elevated liver enzymes (AST, ALT) [, , ] * Increased serum creatinine [, ] * Eye disorders [, ] * Fatigue []

A: Research on predictive biomarkers for this compound is ongoing. Some studies suggest potential associations between tumor molecular features and treatment response. For instance: * In a study of this compound combined with nivolumab in colorectal cancer, analysis of the tumor microenvironment showed higher densities of CD8+ T cells, regulatory T cells, and M2 macrophages in responders compared to non-responders. [] * In another study, patients with POLE gene mutations showed a trend towards better response to this compound plus nivolumab. [] * Additionally, this compound demonstrated efficacy in GIST patients with secondary KIT mutations detected in blood samples. []

ANone: Currently, monitoring response to this compound therapy relies on standard clinical practice for the specific cancer type being treated. This typically involves: * Imaging techniques (CT, MRI, PET) to assess tumor size and progression. * Blood tests to monitor tumor markers and treatment-related side effects. * Clinical evaluation of symptoms and overall health status.

A: While not explicitly explored in all studies, there's evidence that this compound can modulate the tumor immune microenvironment. In a preclinical model of multiple myeloma, this compound enhanced the antitumor activity of bortezomib, potentially through its impact on the bone marrow microenvironment. [] Furthermore, when combined with the immune checkpoint inhibitor nivolumab in a clinical trial, this compound showed activity in microsatellite stable (MSS) colorectal cancer, a tumor type often less responsive to immunotherapy. [] This suggests a potential role for this compound in enhancing antitumor immunity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.